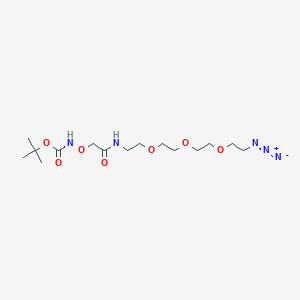

Boc-Aminooxyacetamide-PEG3-azide

CAS No.:

Cat. No.: VC13678659

Molecular Formula: C15H29N5O7

Molecular Weight: 391.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29N5O7 |

|---|---|

| Molecular Weight | 391.42 g/mol |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate |

| Standard InChI | InChI=1S/C15H29N5O7/c1-15(2,3)27-14(22)19-26-12-13(21)17-4-6-23-8-10-25-11-9-24-7-5-18-20-16/h4-12H2,1-3H3,(H,17,21)(H,19,22) |

| Standard InChI Key | BWOAGGYIWOYXOX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

| Canonical SMILES | CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Introduction

Chemical Structure and Functional Attributes

Molecular Architecture

Boc-Aminooxyacetamide-PEG3-azide is characterized by the formula and a molecular weight of 391.42 g/mol . The compound comprises three distinct regions:

-

Boc-Protected Aminooxyacetamide: The Boc group () shields the aminooxy moiety, which can be deprotected under acidic conditions to expose a reactive amine for subsequent conjugation.

-

PEG3 Spacer: A triethylene glycol chain () enhances hydrophilicity, reduces steric hindrance, and provides flexibility for optimizing molecular interactions .

-

Azide Terminus: The azide group () participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling "click chemistry" for rapid and selective bioconjugation .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 391.42 g/mol |

| CAS Number | 1803191-52-7 |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate |

| Solubility | Water, DMSO, DMF |

| Storage Conditions | -20°C, anhydrous environment |

Synthesis and Modification

The synthesis of Boc-Aminooxyacetamide-PEG3-azide involves sequential coupling reactions:

-

Boc Protection: The aminooxy group is protected with a Boc moiety using di-tert-butyl dicarbonate under basic conditions.

-

PEG3 Spacer Incorporation: Ethylene oxide monomers are polymerized to form the triethylene glycol chain, which is then functionalized with an aminooxyacetamide group .

-

Azide Introduction: The terminal hydroxyl group of PEG3 is converted to an azide via mesylation followed by nucleophilic substitution with sodium azide .

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA), yielding a free aminooxy group capable of reacting with aldehydes or ketones to form oxime linkages.

Applications in Biomedical Research

Bioconjugation Strategies

Boc-Aminooxyacetamide-PEG3-azide excels in conjugating biomolecules due to its orthogonal reactivity:

-

Oxime Ligation: After Boc removal, the aminooxy group reacts with carbonyl-containing molecules (e.g., glycoproteins), forming stable oxime bonds at physiological pH .

-

Click Chemistry: The azide terminus enables CuAAC with alkynes or SPAAC with dibenzocyclooctyne (DBCO), facilitating rapid, bioorthogonal labeling of proteins, nucleic acids, or nanoparticles .

Table 2: Comparative Analysis of Conjugation Techniques

| Technique | Reaction Partner | Conditions | Stability |

|---|---|---|---|

| Oxime Ligation | Aldehyde/Ketone | pH 4–6, 25°C | High |

| CuAAC | Alkyne | Cu(I), 37°C | Moderate |

| SPAAC | DBCO/BCN | No catalyst, 25°C | High |

PROTAC Development

As a PROTAC linker, Boc-Aminooxyacetamide-PEG3-azide bridges E3 ubiquitin ligase ligands and target protein binders. The PEG3 spacer optimizes distance and orientation for effective ubiquitination and proteasomal degradation . For example, An et al. (2018) demonstrated its utility in degrading oncogenic proteins, showcasing its potential in targeted cancer therapy .

Antibody-Drug Conjugates (ADCs)

In ADC design, the compound links cytotoxic payloads to monoclonal antibodies. The PEG3 spacer minimizes aggregation and improves pharmacokinetics, while the azide enables site-specific conjugation, reducing heterogeneity .

Future Directions and Challenges

Expanding PROTAC Applications

Ongoing research aims to exploit Boc-Aminooxyacetamide-PEG3-azide in degrading "undruggable" targets, such as transcription factors and scaffold proteins. Zhao et al. (2020) highlighted its role in engineering ubiquitin-proteasome system tools, though challenges remain in optimizing linker length for tissue-specific delivery .

Improving Synthetic Efficiency

Current synthesis yields ~60–70%, necessitating greener catalysts and flow chemistry approaches to reduce costs and waste.

Multifunctional Nanomaterials

The compound’s dual reactivity is being leveraged to create stimuli-responsive nanocarriers for drug delivery. For instance, azide-DBCO "click" reactions enable modular assembly of liposomes functionalized with targeting ligands and imaging agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume